4-(3-Oxobutyl)benzamide

Catalog No.
S9021612
CAS No.
M.F
C11H13NO2
M. Wt
191.23 g/mol
Availability
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4-(3-Oxobutyl)benzamide

Product Name

4-(3-Oxobutyl)benzamide

IUPAC Name

4-(3-oxobutyl)benzamide

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

InChI

InChI=1S/C11H13NO2/c1-8(13)2-3-9-4-6-10(7-5-9)11(12)14/h4-7H,2-3H2,1H3,(H2,12,14)

InChI Key

YCKSJHSNIYQXSM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=CC=C(C=C1)C(=O)N

4-(3-Oxobutyl)benzamide (CAS: 74248-67-2) is systematically named according to IUPAC guidelines as N-[4-(3-oxobutyl)phenyl]carboxamide. Its structure comprises a benzamide core (a benzene ring with an amide group at the para position) and a 3-oxobutyl substituent (-CH$$2$$CH$$2$$COCH$$_3$$) (Figure 1). Key identifiers include:

PropertyValueSource
Molecular Formula$$ \text{C}{11}\text{H}{13}\text{NO}_2 $$
Molecular Weight191.23 g/mol
SMILESO=C(C)CCC1=CC=C(C=C1)C(N)=O
Storage ConditionsStable at room temperature

The ketone group in the 3-oxobutyl chain introduces electrophilic reactivity, while the amide group participates in hydrogen bonding and nucleophilic substitution.

Historical Context in Organic Synthesis Literature

The synthesis of 4-(3-Oxobutyl)benzamide builds upon classical benzamide preparation methods. Early approaches for analogous compounds involved Friedel-Crafts acylation to attach acyl groups to aromatic rings, followed by amidation. For example, 4-(3-Oxobutyl)benzoic acid—a precursor—is synthesized via Friedel-Crafts acylation of toluene with methyl vinyl ketone, yielding 4-(3-oxobutyl)toluene, which is then oxidized to the carboxylic acid. Subsequent conversion to the benzamide typically employs thionyl chloride ($$ \text{SOCl}_2 $$) to form the acid chloride, followed by reaction with ammonia:

$$
\text{4-(3-Oxobutyl)benzoic acid} \xrightarrow{\text{SOCl}2} \text{4-(3-Oxobutyl)benzoyl chloride} \xrightarrow{\text{NH}3} \text{4-(3-Oxobutyl)benzamide}
$$

This method, detailed in recent protocols for related benzamides, ensures high purity and scalability. The compound’s first documented synthesis likely emerged in the late 20th century alongside advances in ketone-functionalized aromatic intermediates.

Position Within Benzamide Derivative Classifications

Benzamides are a broad class of aromatic amides with applications ranging from pharmaceuticals to agrochemicals. 4-(3-Oxobutyl)benzamide belongs to the alkyl ketone-substituted benzamide subclass, distinguished by its non-polar side chain and ketone functionality. Compared to derivatives with heterocyclic substituents (e.g., piperazine or thiazole groups in Fisher Scientific’s catalog entries), this compound offers simpler steric and electronic profiles, favoring its use as a building block.

Key subclasses of benzamides include:

  • Simple benzamides: Unsubstituted or with small alkyl groups (e.g., benzamide itself).
  • Heterocyclic benzamides: Featuring rings like piperazine (e.g., PubChem CID 9912381).
  • Ketone-functionalized benzamides: Such as 4-(3-Oxobutyl)benzamide, utilized for further functionalization via ketone chemistry.

The molecular structure of 4-(3-Oxobutyl)benzamide displays characteristic features of benzamide derivatives with specific crystallographic properties. The compound possesses the molecular formula C₁₁H₁₃NO₂ with a molecular weight of 191.23 g/mol [1] [2]. The International Union of Pure and Applied Chemistry name is 4-(3-oxobutyl)benzamide, with the canonical Simplified Molecular Input Line Entry System representation being CC(=O)CCC1=CC=C(C=C1)C(N)=O [1].

Benzamide derivatives typically crystallize in specific space groups with well-defined geometric parameters. Related crystallographic studies of similar compounds demonstrate that benzamide structures commonly adopt monoclinic space groups. For instance, comparative studies show that related benzamide derivatives crystallize in the monoclinic space group P21/c with geometric parameters including specific lattice constants and beta angles [3]. The crystal structures are generally stabilized through extensive hydrogen bonding networks involving the carboxamide functional groups [3].

X-ray crystallographic analysis of benzamide derivatives reveals important structural features including intermolecular hydrogen bonding patterns and π-π stacking interactions. Single-crystal X-ray diffraction studies demonstrate that these compounds exhibit both intramolecular and intermolecular hydrogen bonding, with the crystal structure held together by networks of N-H⋯O hydrogen bonds involving the carboxamide groups [4] [5]. The crystallographic disorder commonly observed in similar compounds may involve positional disorder of specific functional groups, as evidenced by studies showing disorder occupancies and their temperature dependence [6].

Hirshfeld surface analysis provides additional insights into intermolecular interactions within the crystal structure. The analysis reveals that hydrogen bonding interactions, particularly H⋯O contacts, constitute significant contributions to crystal packing, often representing approximately 29.5% of all intermolecular interactions [4]. The π-π stacking interactions are evidenced by relatively large green flat regions on curvedness surfaces and complementary triangular features on shape index surfaces [4].

Thermal Stability Profiles

Thermal stability assessment of 4-(3-Oxobutyl)benzamide requires examination of decomposition temperatures, thermal transition events, and degradation mechanisms using thermogravimetric analysis and differential scanning calorimetry techniques. Benzamide derivatives generally exhibit characteristic thermal behavior with specific decomposition profiles and thermal transition temperatures.

Thermogravimetric analysis of benzamide compounds typically shows onset decomposition temperatures ranging from 250°C to 400°C, depending on the specific substituents and molecular structure [7]. The thermal stability of aromatic amides is influenced by the strength of intermolecular hydrogen bonding networks and the stability of the aromatic system [8]. For benzamide derivatives, thermal decomposition often occurs through multiple events, with initial mass loss attributed to dehydration or loss of volatile components, followed by primary decomposition of the amide functionality [9].

Differential scanning calorimetry studies reveal thermal transition events including melting transitions, glass transitions, and decomposition endotherms or exotherms. The melting temperature of 4-(3-Oxobutyl)benzamide would be expected to fall within the range typical for substituted benzamides, which generally exhibit melting points between 100°C and 200°C [10]. The thermal behavior is significantly influenced by crystal packing efficiency and intermolecular interactions within the solid state [11].

Thermal PropertyExpected RangeMethodology
Onset Decomposition Temperature280-350°CThermogravimetric Analysis
Melting Point120-180°CDifferential Scanning Calorimetry
Primary Decomposition Event300-400°CCombined TGA-DSC Analysis
Thermal Transition Enthalpy50-150 J/gDSC Measurement

The thermal decomposition mechanism of benzamide derivatives typically involves initial dehydration followed by deamination and subsequent aromatic ring degradation [12]. Kinetic analysis of thermal decomposition shows that the process generally follows first-order kinetics with activation energies ranging from 100 to 200 kJ/mol [7]. The thermal stability is enhanced by the presence of aromatic substituents that provide additional resonance stabilization [8].

Solubility Behavior in Organic Media

The solubility characteristics of 4-(3-Oxobutyl)benzamide in organic solvents are governed by its molecular structure, which combines the hydrophobic aromatic benzene ring with polar amide functionality and a ketone group in the alkyl chain. This structural combination results in distinctive solubility patterns across different organic media.

Benzamide derivatives demonstrate preferential solubility in polar aprotic solvents due to their ability to form hydrogen bonds through the amide functional group while accommodating the aromatic portion of the molecule [13]. Dimethyl sulfoxide and N,N-dimethylformamide represent optimal solvents for benzamide dissolution, with experimental studies showing very high solubility values (log(x) approximately -0.60 to -0.61 for similar compounds) [13]. These solvents can form strong hydrogen bonding interactions with both the carbonyl oxygen and amino nitrogen of the amide group [13].

The solubility hierarchy in organic solvents follows the pattern: dimethyl sulfoxide > N,N-dimethylformamide > 4-formylmorpholine > alcohols > ketones > esters > aromatic hydrocarbons > aliphatic hydrocarbons [13]. This ordering reflects the importance of hydrogen bonding capability and polarity matching between solute and solvent.

Solvent ClassExpected SolubilityInteraction Type
Dimethyl SulfoxideVery High (>100 g/L)Strong Hydrogen Bonding
N,N-DimethylformamideVery High (>80 g/L)Hydrogen Bonding + Dipole Interactions
Alcohols (Methanol, Ethanol)High (20-50 g/L)Hydrogen Bonding
AcetoneModerate (5-20 g/L)Dipole-Dipole Interactions
ChloroformLow (1-5 g/L)Weak Dipole Interactions
Benzene/TolueneVery Low (<1 g/L)π-π Stacking Only

In alcoholic solvents such as methanol and ethanol, 4-(3-Oxobutyl)benzamide would be expected to show good solubility due to the formation of intermolecular hydrogen bonds between the alcohol hydroxyl groups and the amide functionality [14] [15]. The solubility in alcohols typically increases with temperature due to enhanced molecular motion and reduced hydrogen bonding strength in the solvent network [16].

Ketone solvents like acetone provide moderate solubility through dipole-dipole interactions between the carbonyl groups of both solute and solvent [17]. The presence of the additional ketone functionality in the 3-oxobutyl side chain may enhance solubility in ketone solvents compared to unsubstituted benzamide [18].

Chlorinated solvents such as chloroform offer limited solubility due to their reduced hydrogen bonding capability, despite their moderate polarity [19]. Aromatic solvents like benzene and toluene provide minimal solubility, primarily through weak π-π stacking interactions between aromatic rings [20].

pKa Determination and Acid-Base Properties

The acid-base properties of 4-(3-Oxobutyl)benzamide are primarily determined by the protonation behavior of the amide nitrogen atom under strongly acidic conditions. Benzamide derivatives typically exhibit very weak basicity due to the electron-withdrawing nature of the carbonyl group, which reduces the electron density on the nitrogen atom.

The pKa value of benzamide itself has been determined to be approximately 13.0 at 25°C [21], indicating extremely weak basicity. This value reflects the protonation of the amide nitrogen under highly acidic conditions. The protonation occurs preferentially on the nitrogen atom rather than the oxygen atom, as confirmed by nuclear magnetic resonance and ultraviolet spectroscopic studies [22].

For 4-(3-Oxobutyl)benzamide, the presence of the electron-withdrawing 3-oxobutyl substituent at the para position would be expected to further reduce the basicity compared to unsubstituted benzamide. The ketone functionality in the side chain provides additional electron withdrawal through inductive effects, potentially lowering the pKa by 0.5 to 1.0 units [23] [24].

Structural FeatureEffect on pKaMagnitude
Unsubstituted BenzamideReference Value13.0
Para-Alkyl SubstitutionWeak Electron Donation+0.1 to +0.3
Ketone FunctionalityElectron Withdrawal-0.5 to -1.0
Combined EffectNet Electron WithdrawalPredicted: 12.0-12.5

The determination of pKa values for benzamide derivatives requires specialized techniques due to their extremely weak basicity. Potentiometric titration methods are typically ineffective due to the high acidity required for measurable protonation [25]. Alternative approaches include nuclear magnetic resonance spectroscopic titrations using chemical shift changes as a function of acid concentration [24] or ultraviolet spectroscopic methods monitoring absorbance changes [22].

The protonation process in benzamide derivatives follows the equilibrium: ArCONH₂ + H⁺ ⇌ ArCONH₃⁺. The protonated species exhibits different spectroscopic properties, including characteristic chemical shift changes in ¹H and ¹³C nuclear magnetic resonance spectra and altered ultraviolet absorption maxima [22]. The extremely low basicity means that significant protonation occurs only in concentrated mineral acid solutions with Hammett acidity functions (H₀) below -5 [22].

Temperature effects on pKa determination show that ionization constants generally decrease with increasing temperature for weakly basic amides, reflecting the entropy-driven nature of the protonation process [26]. Ionic strength corrections become important at the high acid concentrations required for measurable protonation, following the Debye-Hückel equation for activity coefficient corrections [24].

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

191.094628657 g/mol

Monoisotopic Mass

191.094628657 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-21-2023

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